Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)-
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Overview
Description
(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the phenyl groups and the methanimine moiety. Common reagents used in these reactions include sulfur-containing compounds and aromatic amines. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
The reactions of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Palladium-catalyzed reactions in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Steviol glycoside: A natural sweetener with a similar aromatic structure.
Uniqueness
(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of a benzothiazole ring and a methanimine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H18N2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C22H18N2S2/c1-15-3-12-20-21(13-15)26-22(24-20)17-6-8-18(9-7-17)23-14-16-4-10-19(25-2)11-5-16/h3-14H,1-2H3 |
InChI Key |
YHZHGONIXFVHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)SC |
Origin of Product |
United States |
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